6-(Thiophen-3-yl)nicotinonitrile
Overview
Description
6-(Thiophen-3-yl)nicotinonitrile is a chemical compound with the molecular formula C10H6N2S. It is a derivative of nicotinonitrile, where a thiophene ring is attached to the pyridine ring at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-(Thiophen-3-yl)nicotinonitrile can be synthesized through a three-component Dimroth reaction involving chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate . The reaction typically proceeds under mild conditions, yielding the desired product in fair to good yields. The structures of the synthesized compounds are confirmed using spectroscopic techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The scalability of the Dimroth reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-(Thiophen-3-yl)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the nitrile group.
Cyclization Reactions: It is involved in the synthesis of thiophene derivatives by cyclization of functionalized alkynes.
Common Reagents and Conditions
Nucleophilic Reagents: Secondary heterocyclic amines and sodium alcoholate are commonly used in the synthesis of nicotinonitrile derivatives.
Catalysts: Nickel catalysts are used in Suzuki-Miyuara cross-coupling reactions involving this compound.
Major Products
The major products formed from these reactions include various thiophene derivatives and other nicotinonitrile-based compounds.
Scientific Research Applications
6-(Thiophen-3-yl)nicotinonitrile has several scientific research applications:
Organic Synthesis: It is used as a reactant in the preparation of single-component nickel catalyst precursors for Suzuki-Miyuara cross-coupling reactions.
Material Science: It is involved in the synthesis of thiophene derivatives, which are important in the development of organic electronic materials.
Medicinal Chemistry: Nicotinonitrile derivatives, including this compound, have been studied for their potential therapeutic activities, such as antimicrobial, cardiotonic, and anticancer properties.
Mechanism of Action
The mechanism of action of 6-(Thiophen-3-yl)nicotinonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π interactions with aromatic systems. These interactions contribute to its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
- 4-(Thiophen-2-yl)nicotinonitrile
- 2-(Thiophen-3-yl)nicotinonitrile
- 6-(Thiophen-2-yl)nicotinonitrile
Uniqueness
6-(Thiophen-3-yl)nicotinonitrile is unique due to the specific positioning of the thiophene ring on the pyridine ring, which influences its reactivity and interaction with other molecules. This positioning can affect the compound’s electronic properties and its suitability for various applications .
Properties
IUPAC Name |
6-thiophen-3-ylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2S/c11-5-8-1-2-10(12-6-8)9-3-4-13-7-9/h1-4,6-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMXTGZOVQGOEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594773 | |
Record name | 6-(Thiophen-3-yl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937601-80-4 | |
Record name | 6-(3-Thienyl)-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937601-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Thiophen-3-yl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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